
Heptadec-1-ene-3,6,9,12,15-pentone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Heptadec-1-ene-3,6,9,12,15-pentone is an organic compound with the molecular formula C17H24O5 It is characterized by a long carbon chain with multiple ketone groups positioned at intervals along the chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Heptadec-1-ene-3,6,9,12,15-pentone typically involves the oxidation of heptadec-1-ene. This can be achieved through various methods, including the use of strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane (CH2Cl2) at low temperatures to prevent over-oxidation.
Industrial Production Methods: On an industrial scale, the production of this compound may involve catalytic oxidation processes. These processes utilize catalysts such as palladium or platinum to facilitate the oxidation reaction, ensuring higher yields and purity of the final product. The reaction conditions are optimized to balance the reaction rate and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions: Heptadec-1-ene-3,6,9,12,15-pentone undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ketone groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2) are commonly used oxidizing agents.
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Grignard reagents (RMgX) and organolithium compounds (RLi) are often used in substitution reactions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Heptadec-1-ene-3,6,9,12,15-pentone has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of Heptadec-1-ene-3,6,9,12,15-pentone involves its interaction with specific molecular targets. The ketone groups in the compound can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects.
Comparaison Avec Des Composés Similaires
Heptadec-1-ene-3,6,9,12,15-pentone can be compared with other long-chain ketones such as:
Hexadec-1-ene-3,6,9,12-tetrone: Similar structure but with one less ketone group.
Octadec-1-ene-3,6,9,12,15,18-hexone: Similar structure but with one additional ketone group.
Uniqueness: this compound is unique due to its specific arrangement of ketone groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C17H24O5 |
|---|---|
Poids moléculaire |
308.4 g/mol |
Nom IUPAC |
heptadec-1-ene-3,6,9,12,15-pentone |
InChI |
InChI=1S/C17H24O5/c1-3-13(18)5-7-15(20)9-11-17(22)12-10-16(21)8-6-14(19)4-2/h3H,1,4-12H2,2H3 |
Clé InChI |
VQXMMYPFAKNNFI-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)CCC(=O)CCC(=O)CCC(=O)CCC(=O)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


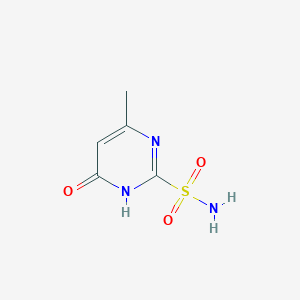
![5'-O-[Bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-3'-O-[(1,1-dimethylethyl)diphenylsilyl]Adenosine](/img/structure/B13099792.png)
![2'-Methyl-6'-(trifluoromethyl)-3',4'-dihydro-2'H-spiro[piperidine-4,1'-pyrrolo[1,2-a]pyrazine] hydrochloride](/img/structure/B13099804.png)
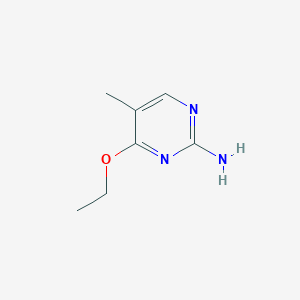
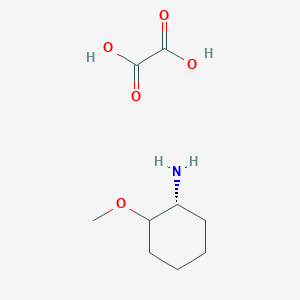
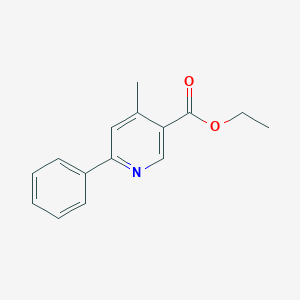
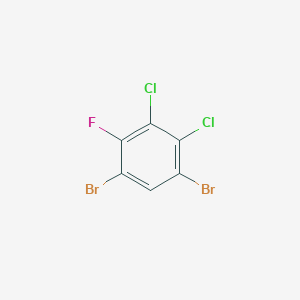
![9-methyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-3-ol](/img/structure/B13099841.png)
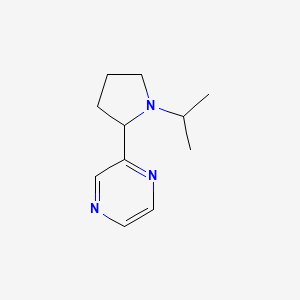
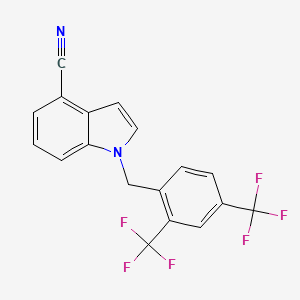
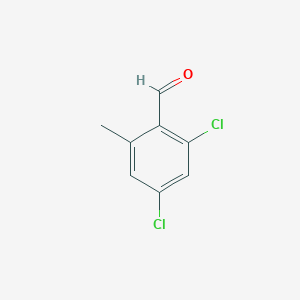
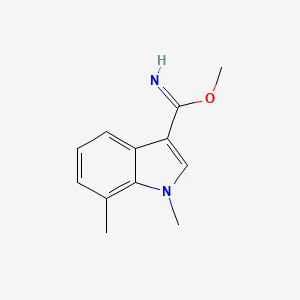
![[1,2,3]Thiadiazolo[4,5-c]pyridin-4-amine](/img/structure/B13099868.png)

